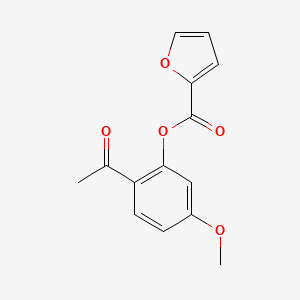![molecular formula C15H12BrClN2O2 B5868905 4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)
4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide is not well understood. However, it is believed that this compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. In cancer cells, this compound may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide have not been extensively studied. However, it has been reported that this compound may exhibit low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its potential as an antibacterial, antifungal, and anticancer agent. This compound may also act as a precursor for the synthesis of metal-organic frameworks. However, limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
For research on 4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide include investigating its mechanism of action, exploring its potential as an antibacterial, antifungal, and anticancer agent, and studying its use as a precursor for the synthesis of metal-organic frameworks. Additionally, further research is needed to determine the potential side effects of this compound and to optimize its synthesis method for various applications.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide involves the reaction between 4-bromo-N'-hydroxybenzene-1,2-dicarboximidamide and 2-chloro-4-methylbenzoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting compound is then purified using column chromatography or recrystallization to obtain the final product.
Applications De Recherche Scientifique
4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its antibacterial and antifungal properties. It has also been investigated for its potential as an anticancer agent. In materials science, this compound has been studied for its ability to act as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9-2-7-12(13(17)8-9)15(20)21-19-14(18)10-3-5-11(16)6-4-10/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUSQIKPUZQTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)

![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)



![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)
![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)


![isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)
![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)